2-fluoro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
2-FLUORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fluorinated benzamide core linked to a pyrimidine ring, which is further substituted with a morpholine group. The presence of these functional groups imparts unique chemical properties and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Fluorinated Benzamide Core: This step involves the reaction of 2-fluoro-4-nitrotoluene with potassium permanganate to oxidize the methyl group to a carboxylic acid, followed by chlorination with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methylamine to yield the amide.
Introduction of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the benzamide core. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the pyrimidine ring to the benzamide core.
Substitution with Morpholine:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert nitro groups to amines or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or alcohols, and appropriate catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
2-FLUORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an androgen receptor antagonist, which could be useful in the treatment of prostate cancer.
Biological Evaluation: It is used in the design and synthesis of novel derivatives for biological evaluation, particularly in the development of kinase inhibitors.
Chemical Biology: The compound serves as a tool for studying the structure-activity relationships of various bioactive molecules, aiding in the identification of key functional groups responsible for biological activity.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as androgen receptors or kinases. The compound binds to these targets, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the modulation of other biological processes.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-fluoro-N-methylbenzamide: This compound shares a similar benzamide core but lacks the pyrimidine and morpholine substituents.
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: Similar structure but without the fluorine atom on the benzamide core.
Uniqueness
The uniqueness of 2-FLUORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE lies in its combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the fluorine atom enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22FN5O2 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-fluoro-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H22FN5O2/c1-15-24-20(14-21(25-15)28-10-12-30-13-11-28)26-16-6-8-17(9-7-16)27-22(29)18-4-2-3-5-19(18)23/h2-9,14H,10-13H2,1H3,(H,27,29)(H,24,25,26) |
InChI Key |
XOQCXQYQVHYKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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